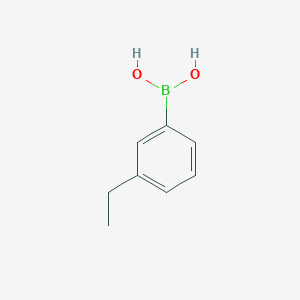
3-Ethylphenylboronic acid
Descripción general
Descripción
3-Ethylphenylboronic acid (3-EPBA) is a boronic acid that has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. 3-EPBA is a versatile reagent with a wide range of applications in the laboratory, including the synthesis of organic compounds, catalysis, and biochemical studies. It is a useful tool for organic chemists and biochemists due to its low cost and ease of use.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Phenylboronic acids, including derivatives like 3-Ethylphenylboronic acid, serve as crucial intermediates in organic synthesis. They are celebrated for their low toxicity, good thermal stability, and compatibility with functional groups in aqueous and air-insensitive conditions. For example, the synthesis of 4-(2-(diethylamino)ethyl) phenylboronic acid illustrates the compound's role as an important intermediate, highlighting its potential in market applications due to these favorable properties (Zhang Da, 2015).
Biomedical Engineering and Drug Delivery Systems
Phenylboronic acid-containing nanomaterials have been explored for their stimuli-responsive characteristics, particularly in biomedical engineering for targeted drug delivery. Research on dual stimuli-responsive phenylboronic acid-containing framboidal nanoparticles demonstrates their potential in creating nanostructures with unique morphologies that could exhibit additional morphology-related effects, offering innovative approaches for drug delivery (U. Hasegawa, T. Nishida, A. J. Vlies, 2015).
Solid-Phase Extraction and Analytical Chemistry
In analytical chemistry, 3-aminophenylboronic acid functionalized poly(glycidyl methacrylate-co-ethylene dimethacrylate) microspheres have been developed for the solid-phase extraction of glycopeptides/glycoproteins. This research underscores the microspheres' efficiency in enriching glycopeptides from complex biological samples, attributed to well-defined boronic acid brushes on their surfaces, indicating their potential in proteomics and diagnostics (Jing Zhang et al., 2017).
Glucose-Responsive Systems
A significant application area of phenylboronic acids is in developing glucose-responsive systems for diabetes management. Tailoring the glucose-responsive volume phase transition behavior of poly(phenylboronic acid) gels from monotonous swelling to shrinking upon adding glucose at physiological pH demonstrates the material's potential in glucose sensing and insulin release systems (Ting Ye et al., 2014).
Photophysical Properties
The photophysical properties of simple arylboronic esters, such as long-lived room-temperature phosphorescence from heavy-atom-free molecules, have been uncovered, suggesting that arylboronic esters like this compound could be utilized in new photophysical applications due to their unique solid-state phosphorescence properties (Yoshiaki Shoji et al., 2017).
Mecanismo De Acción
Target of Action
3-Ethylphenylboronic acid is primarily used in the field of organic synthesis, particularly in Suzuki coupling reactions . It forms reversible covalent complexes with various biological targets such as amino acids, sugars, and hydroxamic acids .
Mode of Action
The mode of action of this compound is primarily through its ability to form covalent bonds with its targets. This is achieved through a process known as boronate esterification, which involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst .
Biochemical Pathways
This compound is involved in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of this compound may be influenced by its stability in aqueous environments.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the boronate esterification reaction requires the presence of a catalyst and is sensitive to temperature . Additionally, the stability of this compound in aqueous environments can influence its efficacy .
Propiedades
IUPAC Name |
(3-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMVRUCDZGFJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586043 | |
| Record name | (3-Ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90555-65-0 | |
| Record name | (3-Ethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90555-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


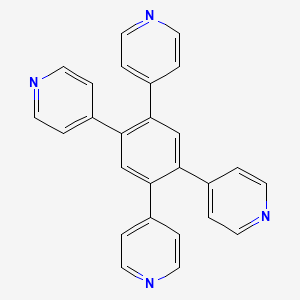
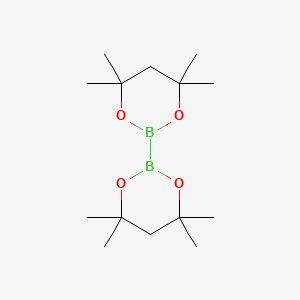
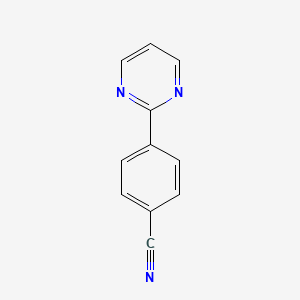
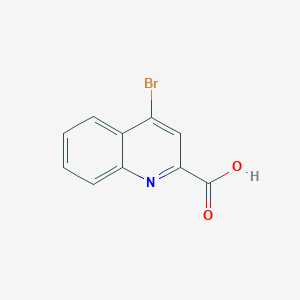
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)

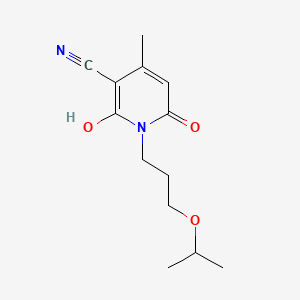

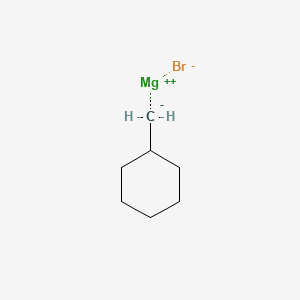
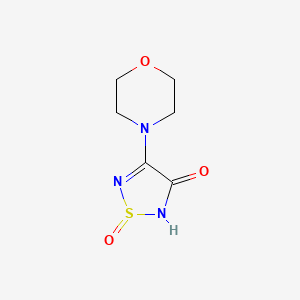
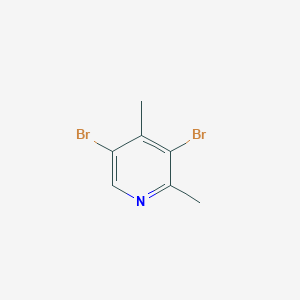

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)